molecular formula C14H17N5O2 B11193107 5-methyl-N-(2-(piperidin-1-yl)pyrimidin-5-yl)isoxazole-3-carboxamide

5-methyl-N-(2-(piperidin-1-yl)pyrimidin-5-yl)isoxazole-3-carboxamide

Cat. No.: B11193107
M. Wt: 287.32 g/mol
InChI Key: ONCXVSZMGRBDBR-UHFFFAOYSA-N
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Description

5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrimidine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-[2-(PIPERIDIN-1-YL)PYRIMIDIN-5-YL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound with diverse applications in scientific research and pharmaceutical development.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

5-methyl-N-(2-piperidin-1-ylpyrimidin-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H17N5O2/c1-10-7-12(18-21-10)13(20)17-11-8-15-14(16-9-11)19-5-3-2-4-6-19/h7-9H,2-6H2,1H3,(H,17,20)

InChI Key

ONCXVSZMGRBDBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CN=C(N=C2)N3CCCCC3

Origin of Product

United States

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